3-Methylthiophene-2-carbaldehyde oxime
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Overview
Description
3-Methylthiophene-2-carbaldehyde oxime is an organic compound with the molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an oxime functional group attached to the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylthiophene-2-carbaldehyde oxime can be synthesized through the reaction of 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically proceeds under mild conditions, with the aldehyde and hydroxylamine reacting to form the oxime derivative.
Industrial Production Methods
. The process may involve optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylthiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogenation catalysts are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylthiophene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving oximes.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-methylthiophene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence the reactivity and stability of the compound. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in material science applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carbaldehyde: The parent aldehyde compound.
Thiophene-2-carbaldehyde oxime: Lacks the methyl group at the 3-position.
2-Methylthiophene-3-carbaldehyde oxime: Isomer with the oxime group at the 3-position.
Uniqueness
3-Methylthiophene-2-carbaldehyde oxime is unique due to the presence of both the methyl group and the oxime functional group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGCONMEXMLKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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